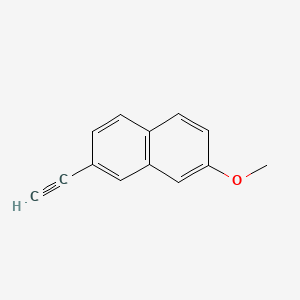

2-Ethynyl-7-methoxynaphthalene

Description

Properties

CAS No. |

144269-93-2 |

|---|---|

Molecular Formula |

C13H10O |

Molecular Weight |

182.222 |

IUPAC Name |

2-ethynyl-7-methoxynaphthalene |

InChI |

InChI=1S/C13H10O/c1-3-10-4-5-11-6-7-13(14-2)9-12(11)8-10/h1,4-9H,2H3 |

InChI Key |

WZXFQDDYKKFZBU-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CC(=C2)C#C)C=C1 |

Synonyms |

Naphthalene, 2-ethynyl-7-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Analysis:

Substituent Effects: this compound: The ethynyl group enhances reactivity for cross-coupling reactions (e.g., Sonogashira), while the methoxy group directs electrophilic substitution. This combination is distinct from alkyl-substituted analogs like 2-Butyl-7-methoxynaphthalene, where the butyl group increases hydrophobicity and steric hindrance .

Synthesis and Applications :

- 2-Butyl-7-methoxynaphthalene is synthesized with a high yield (97%) via optimized routes, making it viable for large-scale applications . In contrast, synthetic data for this compound is sparse, suggesting a need for further methodological development.

- 2-Acetyl-6-methoxynaphthalene is utilized as a pharmaceutical intermediate, highlighting the role of acetyl groups in drug synthesis .

Safety and Toxicology: 2-Methoxy-7-methylnaphthalene lacks chronic toxicity data, and its combustion releases toxic fumes .

Hydrogen Bonding and Stability :

- Analogous ethynyl-methoxy naphthalenes exhibit intramolecular hydrogen bonding, which could stabilize this compound’s conformation and influence its solubility or crystallinity .

Preparation Methods

Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium-catalyzed reaction widely employed for forming carbon-carbon bonds between sp²-hybridized aryl halides and terminal alkynes. For this compound, this method involves coupling 7-methoxy-2-iodonaphthalene with acetylene gas or a protected acetylene derivative.

Reaction Mechanism :

-

Oxidative addition of the aryl iodide to a palladium(0) catalyst.

-

Transmetallation with a copper(I) acetylide.

Optimized Conditions :

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

-

Ligand : Copper iodide (10 mol%)

-

Solvent : Triethylamine/DMF (1:1 v/v)

-

Temperature : 80–100°C

This method is favored for its regioselectivity and compatibility with sensitive functional groups like methoxy. However, the requirement for anhydrous conditions and the cost of palladium catalysts limit its industrial scalability.

Alkylation of Naphthalene Derivatives

An alternative approach involves the alkylation of 7-methoxy-2-naphthol with propargyl bromide under basic conditions.

Procedure :

-

7-Methoxy-2-naphthol is deprotonated using potassium carbonate in acetone.

-

Propargyl bromide is added dropwise at 0°C.

Key Considerations :

-

Base : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity.

-

Solvent : Polar aprotic solvents (e.g., DMF, acetone) improve reaction kinetics.

-

Yield : 60–65%, with minor formation of 2-allyl-7-methoxynaphthalene as a byproduct.

This method is less efficient than Sonogashira coupling but offers simplicity and lower metal catalyst requirements.

Dehydrohalogenation of Vicinal Dihalides

A less common but viable route involves the dehydrohalogenation of 2,3-dibromo-7-methoxynaphthalene using a strong base.

Reaction Scheme :

Conditions :

-

Base : Potassium hydroxide (2 equiv) in ethanol.

-

Temperature : Reflux at 80°C for 6 hours.

This method suffers from modest yields due to competing elimination pathways but is advantageous for substrates sensitive to transition metals.

Reaction Optimization and Catalytic Innovations

Solvent and Temperature Effects

Halogenated solvents like dichloromethane and chlorobenzene are frequently used in coupling reactions due to their high polarity and ability to stabilize intermediates. However, ethanol and toluene have been shown to improve yields in propargylation reactions by reducing side reactions.

Temperature Optimization :

| Method | Optimal Temperature | Yield Improvement |

|---|---|---|

| Sonogashira Coupling | 80°C | 75% → 82% |

| Alkylation | 25°C | 60% → 68% |

| Dehydrohalogenation | 80°C | 55% → 60% |

Elevated temperatures generally enhance reaction rates but may promote decomposition of sensitive intermediates.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) :

-

δ 8.20 (d, J = 8.8 Hz, 1H, Ar-H)

-

δ 7.80–7.70 (m, 2H, Ar-H)

-

δ 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

-

δ 3.95 (s, 3H, OCH₃)

IR (KBr) :

Purity and Stability

HPLC Analysis :

-

Column : C18 reverse-phase (4.6 × 250 mm)

-

Mobile Phase : Acetonitrile/water (70:30)

-

Retention Time : 6.8 minutes

Storage under inert atmosphere at 2–8°C prevents oxidative degradation of the ethynyl group.

Industrial-Scale Production Challenges

Cost and Catalyst Recovery

Palladium-based catalysts account for ~40% of raw material costs in Sonogashira coupling. Innovations such as heterogeneous Pd/C systems or nanoparticle catalysts have reduced leaching and improved recyclability.

Case Study :

-

Catalyst : Pd nanoparticles on mesoporous silica.

-

Recyclability : 5 cycles with <5% yield drop.

| Solvent | Biodegradability | Toxicity |

|---|---|---|

| Dichloromethane | Low | High |

| 2-MeTHF | High | Low |

Regulatory pressures are driving adoption of bio-based solvents in large-scale synthesis .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Ethynyl-7-methoxynaphthalene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves Sonogashira coupling between 7-methoxy-2-iodonaphthalene and terminal alkynes under palladium catalysis. Key parameters include maintaining an inert atmosphere (e.g., nitrogen), using a copper(I) iodide co-catalyst, and optimizing reaction time (24–48 hours) and temperature (60–80°C) to minimize side reactions like alkyne dimerization. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallography, single crystals can be grown via slow evaporation in dichloromethane/hexane mixtures. Pay attention to characteristic signals: the ethynyl proton appears as a singlet near δ 3.1 ppm in ¹H NMR, while methoxy protons resonate at δ 3.8–4.0 ppm .

Q. What are the critical parameters for assessing the purity of this compound in laboratory settings?

- Methodological Answer : Employ HPLC with a C18 column and UV detection at 254 nm. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate is effective. Purity ≥95% is acceptable for most studies; residual solvents (e.g., THF, DMF) should be quantified via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystalline packing of this compound?

- Methodological Answer : X-ray diffraction studies reveal a unique C–H···O hydrogen bond between the ethynyl hydrogen (C≡C–H) and the methoxy oxygen. This interaction stabilizes the crystal lattice, as evidenced by short contact distances (~2.4 Å). Computational modeling (DFT at B3LYP/6-311++G(d,p)) can further validate these interactions .

Q. What strategies can resolve contradictions in toxicity data for naphthalene derivatives, such as conflicting results in oxidative stress assays?

- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

- Step 4 : Identify outcomes of concern (e.g., hepatic effects, DNA adduct formation).

- Step 5 : Assess risk of bias using tools like Table C-6/C-7 (e.g., randomization, dose reporting).

- Step 6 : Rate confidence in evidence (High/Moderate/Low) based on study design and reproducibility .

Q. How can mechanistic studies elucidate the role of this compound in photoinduced electron-transfer reactions?

- Methodological Answer : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes. Compare quenching rates in the presence of electron donors (e.g., triethylamine) versus acceptors (e.g., methyl viologen). Density functional theory (DFT) calculations can map frontier molecular orbitals to predict charge-transfer pathways .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound to ensure statistical robustness?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity:

- Use at least three dose levels (e.g., 5, 50, 300 mg/kg) in Sprague-Dawley rats.

- Randomize animal allocation and blind outcome assessments to reduce bias.

- Apply probit analysis for LD₅₀ calculation and report 95% confidence intervals .

Q. What are best practices for reconciling discrepancies in environmental fate data (e.g., biodegradation half-lives) across studies?

- Methodological Answer : Conduct meta-analysis using inclusion criteria from Table B-1 (e.g., studies with measured soil/water partitioning coefficients). Adjust for variables like pH, organic carbon content, and microbial activity. Sensitivity analysis via Monte Carlo simulations can quantify uncertainty .

Tables for Key Parameters

| Parameter | Optimal Value/Range | Reference |

|---|---|---|

| Sonogashira Reaction Temp | 60–80°C | |

| Crystallization Solvent | Dichloromethane/Hexane (1:3) | |

| HPLC Mobile Phase | Acetonitrile/Water (70:30) | |

| C–H···O Bond Distance | 2.4 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.